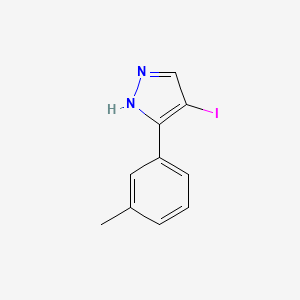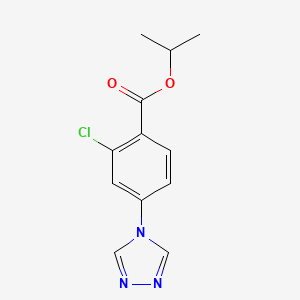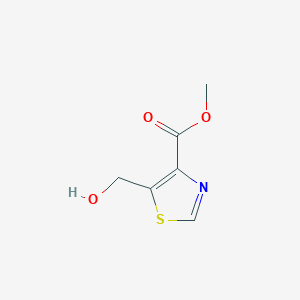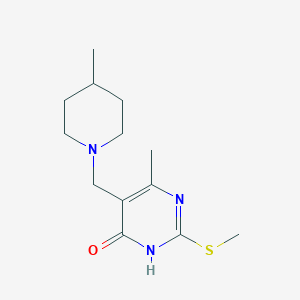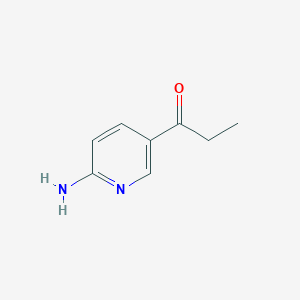
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanone est un composé chimique qui appartient à la classe des composés organiques appelés pyridines. Les pyridines sont des composés organiques aromatiques hétérocycliques de formule C₅H₅N. Ce composé particulier est caractérisé par la présence d'un atome d'iode en position 6, d'un groupe méthyle en position 4 et d'un groupe phényle lié à la partie méthanone. La structure unique de ce composé le rend intéressant dans divers domaines de la recherche scientifique et des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanone peut être réalisée selon plusieurs voies de synthèse. Une méthode courante consiste à iodoter la 4-méthylpyridine, suivie de l'introduction du groupe phénylméthanone. Les conditions réactionnelles impliquent généralement l'utilisation d'iode et d'un oxydant approprié pour faciliter le processus d'iodation. L'étape suivante consiste à faire réagir la pyridine iodée avec le chlorure de benzoyle en présence d'une base telle que la pyridine ou la triéthylamine pour former le produit souhaité .
Méthodes de production industrielle
La production industrielle de la (6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanone peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus. Le processus peut être optimisé pour des rendements et une pureté plus élevés en contrôlant les paramètres réactionnels tels que la température, la pression et le temps de réaction. De plus, des techniques de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir le produit final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
(6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes de pyridine, tandis que la réduction peut produire des alcools ou des amines correspondants. Les réactions de substitution peuvent conduire à la formation de divers dérivés de la pyridine substituée .
Applications de recherche scientifique
(6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanone présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un composé leader potentiel pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action de la (6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les processus cellulaires, conduisant à des effets thérapeutiques tels que l'activité antimicrobienne ou anticancéreuse .
Applications De Recherche Scientifique
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Composés similaires
(4-Méthylpyridin-3-yl)(phényl)méthanone : Manque l'atome d'iode en position 6.
(6-Iodo-4-méthylpyridin-3-yl)(méthyl)méthanone : Contient un groupe méthyle au lieu d'un groupe phényle.
Unicité
La présence de l'atome d'iode en position 6 et du groupe phényle lié à la partie méthanone distingue la (6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanone des autres composés similaires. Ces caractéristiques structurales contribuent à ses propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C13H10INO |
|---|---|
Poids moléculaire |
323.13 g/mol |
Nom IUPAC |
(6-iodo-4-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10INO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
LNENGPRSMXVWJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




